molecular formula C6H4BrN3O B12865398 5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one

5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one

Cat. No.: B12865398
M. Wt: 214.02 g/mol
InChI Key: FQMOKYYXSMWBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-c]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a bromine atom at the 5th position. This structural configuration imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with 2,4-dibromopyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .

Scientific Research Applications

5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis, making the compound a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one is unique due to the presence of the bromine atom at the 5th position, which imparts distinct reactivity and biological activity. This uniqueness allows for the exploration of new chemical reactions and the development of novel derivatives with potential therapeutic applications .

Properties

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

5-bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one

InChI

InChI=1S/C6H4BrN3O/c7-5-3-4-1-2-8-10(4)6(11)9-5/h1-3H,(H,9,11)

InChI Key

FQMOKYYXSMWBHS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC(=O)N2N=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.